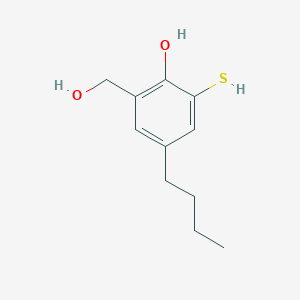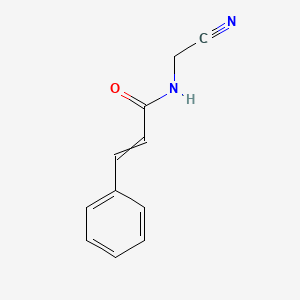
2-Propenamide, N-(cyanomethyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N-(cyanomethyl)-3-phenyl- is an organic compound with the molecular formula C5H6N2O It is a derivative of propenamide, featuring a cyanomethyl group and a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(cyanomethyl)-3-phenyl- typically involves the reaction of propenamide with cyanomethylating agents under controlled conditions. One common method is the reaction of propenamide with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of 2-Propenamide, N-(cyanomethyl)-3-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, N-(cyanomethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: The major products include carboxylic acids and their derivatives.
Reduction: The major products are amines and related compounds.
Substitution: The products depend on the nucleophile used but can include various substituted amides.
Aplicaciones Científicas De Investigación
2-Propenamide, N-(cyanomethyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N-(cyanomethyl)-3-phenyl- involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical pathways. The phenyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenamide, N,N-dimethyl-: A derivative with two methyl groups attached to the nitrogen atom.
2-Propenamide: The parent compound without the cyanomethyl and phenyl groups.
Uniqueness
2-Propenamide, N-(cyanomethyl)-3-phenyl- is unique due to the presence of both the cyanomethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
Propiedades
Número CAS |
87783-69-5 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
N-(cyanomethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C11H10N2O/c12-8-9-13-11(14)7-6-10-4-2-1-3-5-10/h1-7H,9H2,(H,13,14) |
Clave InChI |
FXSZGZHNKPZKKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)

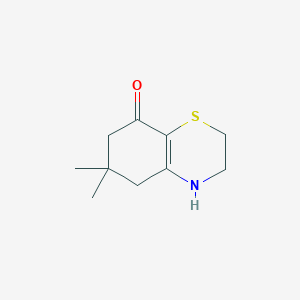
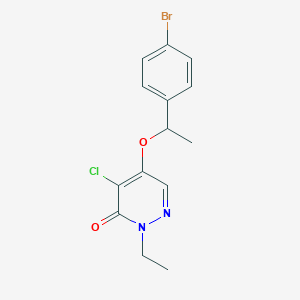
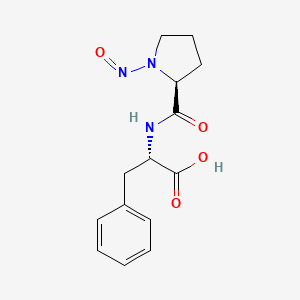
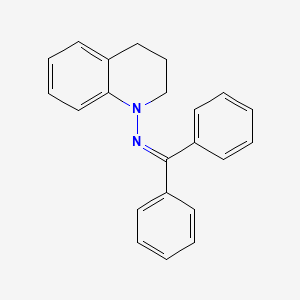
![4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B14387979.png)
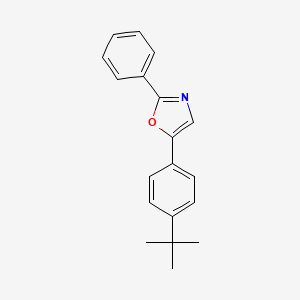
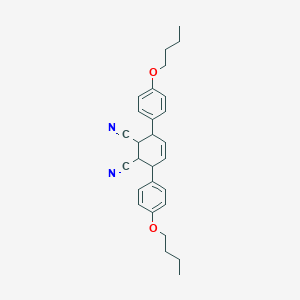
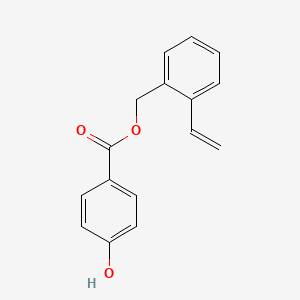


![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
